2-(Pyridin-3-yl)pyridin-4-amine
Overview
Description
2-(Pyridin-3-yl)pyridin-4-amine is an organic compound that features two pyridine rings connected through an amine group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-3-yl)pyrimidin-4-amine analogues, have been reported to inhibit cyclin-dependent kinase 2 . Another study mentions that pyridine-containing compounds have shown medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
It’s known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
It’s worth noting that pyridine-containing compounds have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, 4-(pyridin-4-yl)thiazol-2-amine, indicates that the inhibition of the molecular adsorption on the steel surface is spontaneous, suggesting potential bioavailability .
Result of Action
It’s known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells .
Action Environment
A study on a similar compound, 4-(pyridin-4-yl)thiazol-2-amine, indicates that the compound’s action is spontaneous, suggesting that it may be relatively stable under various conditions .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)pyridin-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids . For instance, 3-bromopyridine can be coupled with 4-aminopyridine using a palladium catalyst and a suitable base under mild conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to ensure the cost-effectiveness and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyridin-3-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for metal complexes.
Biology: The compound is used in the design of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
2-(Pyridin-3-yl)pyridin-4-amine can be compared with other similar compounds, such as:
2-(Pyridin-4-yl)pyridin-3-amine: This isomer has the pyridine rings connected in a different orientation, which can affect its chemical reactivity and biological activity.
2-(Pyridin-2-yl)pyridin-4-amine: Another isomer with distinct properties and applications.
N-(Pyridin-3-yl)pyrimidin-4-amine: A related compound used as a cyclin-dependent kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique electronic and steric properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-pyridin-3-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIOKBWLISHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395181 | |
Record name | [2,3'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-62-0 | |
Record name | [2,3'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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